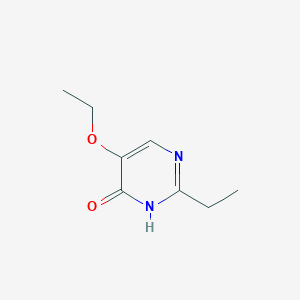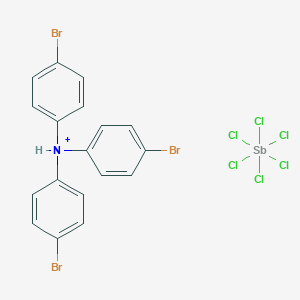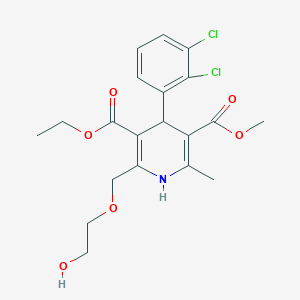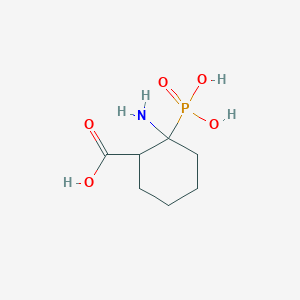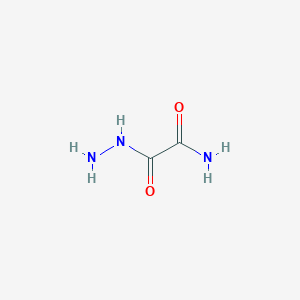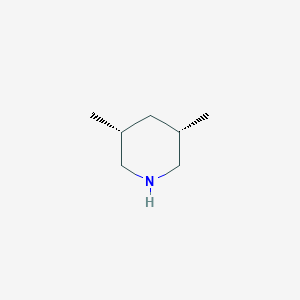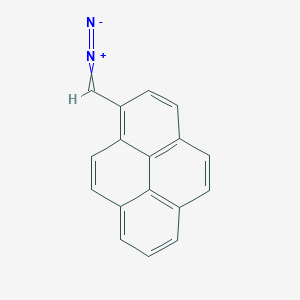
1-Pyrenyldiazomethan
Übersicht
Beschreibung
1-Pyrenyldiazomethane is an organic compound with the chemical formula C17H10N2. It is known for its fluorescent properties and is commonly used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids . The compound appears as a yellow crystalline or powdery substance and is relatively stable under dry conditions .
Wissenschaftliche Forschungsanwendungen
1-Pyrenyldiazomethane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1-Pyrenyldiazomethane (PDAM) is primarily used to derivatize biomolecules . Its primary targets are carboxylic acids and phosphates present in various biomolecules . These functional groups play crucial roles in numerous biological processes, including energy production, signal transduction, and protein synthesis.
Mode of Action
PDAM interacts with its targets through a process known as derivatization . In this process, PDAM, a diazoalkane, reacts with carboxylic acids and phosphates in the presence of a catalyst . This reaction results in the formation of pyrene derivatives, which are fluorescent and can be easily detected .
Biochemical Pathways
The exact biochemical pathways affected by PDAM are dependent on the specific biomolecules it derivatizes. For instance, it could influence fatty acid metabolism, as fatty acids were selectively derivatized with PDAM in a study .
Result of Action
The primary result of PDAM’s action is the formation of fluorescent pyrene derivatives . These derivatives can be easily detected, making PDAM a valuable tool for the analysis of biomolecules. For example, it has been used to determine agonist-induced release of endogenous fatty acids from cells in culture .
Action Environment
The action of PDAM can be influenced by various environmental factors. For instance, PDAM is relatively stable under dry conditions but may decompose in a high-humidity environment . Additionally, PDAM is soluble in common organic solvents, such as ether, methanol, and dichloromethane , which can impact its reactivity and efficacy. Safety precautions, such as wearing gloves, eyeshields, and lab coats, should be taken when handling PDAM due to its irritant and sensitizing properties .
Biochemische Analyse
Biochemical Properties
1-Pyrenyldiazomethane is used to derivatize biomolecules, particularly those containing carboxylic acid groups . The diazoalkane group in 1-Pyrenyldiazomethane reacts with carboxylic acids in the presence of a catalyst, resulting in the formation of a derivative that can be detected using fluorescence detection methods . This property makes 1-Pyrenyldiazomethane a valuable tool in biochemical analysis.
Cellular Effects
It is known that 1-Pyrenyldiazomethane is used to modify proteins and synthetic polymers through direct carboxylic acid modification . This suggests that 1-Pyrenyldiazomethane could potentially influence cellular processes by modifying the structure and function of proteins and other biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of 1-Pyrenyldiazomethane primarily involves its reaction with carboxylic acids. The diazoalkane group in 1-Pyrenyldiazomethane reacts with carboxylic acids in the presence of a catalyst to form a derivative . This reaction is used to modify proteins and synthetic polymers, potentially altering their structure and function .
Temporal Effects in Laboratory Settings
1-Pyrenyldiazomethane is known for its stability, which makes it a preferred reagent for HPLC derivatization . The long-term effects of 1-Pyrenyldiazomethane on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Metabolic Pathways
Given its role as a derivatization reagent for carboxylic acids, it may interact with enzymes and cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in modifying proteins and synthetic polymers, it may be localized to areas of the cell where these biomolecules are present .
Vorbereitungsmethoden
1-Pyrenyldiazomethane can be synthesized through the diazotization of pyrenylmethylamine. The typical synthetic route involves the reaction of pyrenylmethylamine with nitrosyl chloride in the presence of a base such as sodium acetate . The reaction conditions usually require low temperatures to maintain the stability of the diazo compound. Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
1-Pyrenyldiazomethane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form pyrene derivatives.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Addition Reactions: It can add to double bonds in alkenes and alkynes.
The major products formed from these reactions are typically pyrene derivatives, which are useful in various applications such as fluorescent probes and organic light-emitting diodes (OLEDs) .
Vergleich Mit ähnlichen Verbindungen
1-Pyrenyldiazomethane is often compared with other diazo compounds such as 9-anthryldiazomethane and 2-naphthyldiazomethane. While all these compounds are used as derivatization reagents, 1-Pyrenyldiazomethane is unique due to its superior chemical stability and lower detection limits . Similar compounds include:
9-Anthryldiazomethane: Known for its use in HPLC but has lower chemical stability compared to 1-Pyrenyldiazomethane.
2-Naphthyldiazomethane: Another diazo compound used for similar purposes but with different fluorescent properties.
Eigenschaften
IUPAC Name |
1-(diazomethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIBAWRLFPGPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999730 | |
| Record name | 1-(Diazomethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78377-23-8 | |
| Record name | 1-(Diazomethyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


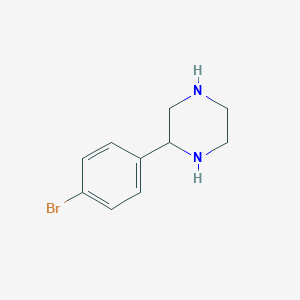
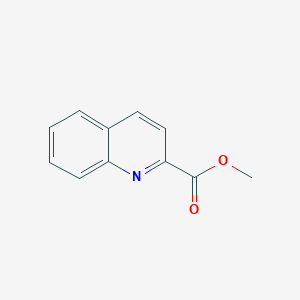
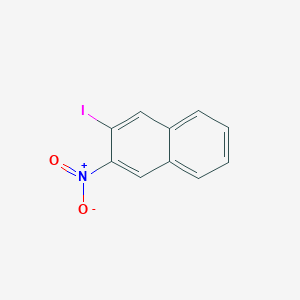
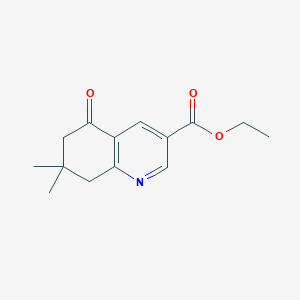
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)

![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
